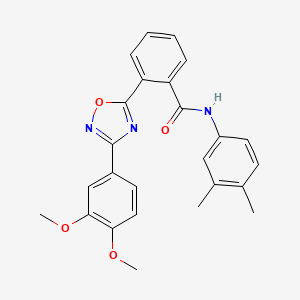
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as DPA-714 and belongs to the class of benzamide derivatives.
Mecanismo De Acción
The mechanism of action of DPA-714 involves binding to the translocator protein (TSPO) that is upregulated in activated immune cells. TSPO is known to play a crucial role in the regulation of neuroinflammation and oxidative stress. Binding of DPA-714 to TSPO leads to the inhibition of the release of pro-inflammatory cytokines, thereby reducing neuroinflammation. Additionally, DPA-714 has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects. In vitro studies have shown that DPA-714 reduces the release of pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α. Additionally, DPA-714 has been shown to increase the expression of antioxidant enzymes, including superoxide dismutase and catalase. In vivo studies have shown that DPA-714 reduces neuroinflammation and oxidative stress, leading to improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using DPA-714 in lab experiments is its well-established synthesis method. Additionally, DPA-714 has been extensively studied, and its mechanism of action is well-understood. However, one of the limitations of using DPA-714 is its relatively low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research of DPA-714. One of the primary areas of research is the development of more potent analogs of DPA-714. Additionally, the therapeutic potential of DPA-714 in other disease states, including cancer and autoimmune disorders, is an area of active research. Further studies are also needed to understand the long-term effects of DPA-714 on cognitive function and the potential side effects of prolonged use.
Conclusion:
DPA-714 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis of DPA-714 is well-established, and its mechanism of action is well-understood. DPA-714 has been shown to reduce neuroinflammation and oxidative stress, leading to improved cognitive function. However, further research is needed to understand the long-term effects of DPA-714 and its potential side effects.
Métodos De Síntesis
The synthesis of DPA-714 involves a series of chemical reactions starting from 3,4-dimethoxybenzaldehyde and 3,4-dimethylbenzoyl chloride. The intermediate product obtained is then reacted with 3-amino-1,2,4-oxadiazole-5-carboxylic acid to obtain the final product. The purity of the compound is achieved through recrystallization and purification processes. The synthesis of DPA-714 is well-established and has been reported in various scientific publications.
Aplicaciones Científicas De Investigación
DPA-714 has been extensively studied for its potential therapeutic properties in various scientific research areas. One of the primary applications of DPA-714 is in the field of neuroinflammation. Neuroinflammation is a complex process that involves the activation of immune cells in the brain, leading to the release of pro-inflammatory cytokines. DPA-714 has been shown to bind to the translocator protein (TSPO) that is upregulated in activated immune cells, thereby reducing neuroinflammation.
Propiedades
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-15-9-11-18(13-16(15)2)26-24(29)19-7-5-6-8-20(19)25-27-23(28-32-25)17-10-12-21(30-3)22(14-17)31-4/h5-14H,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAJEMCJTHOQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7718511.png)
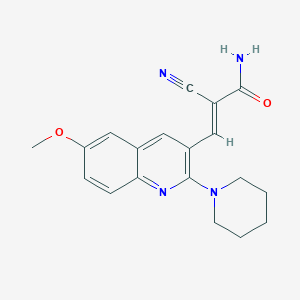
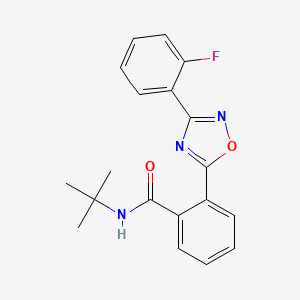
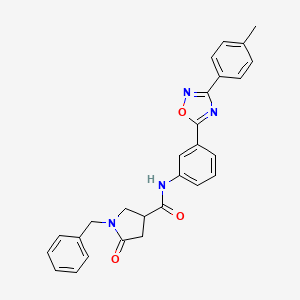
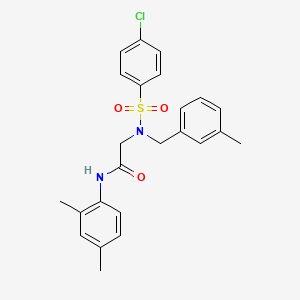
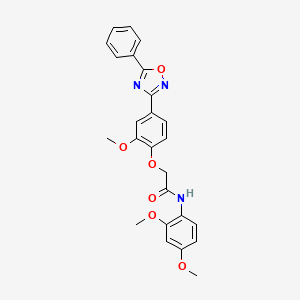
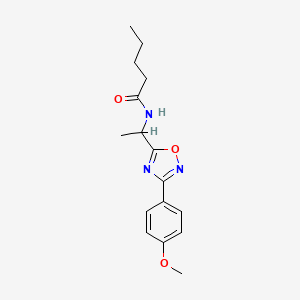


![(E)-N'-(4-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718562.png)

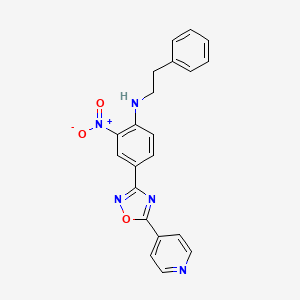
![3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718592.png)
